
3,3'-(Disulfanediyldisulfonyl)bis(6-methylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Disulfanediyldisulfonyl)bis(6-methylaniline) is an organic compound characterized by the presence of two 6-methylaniline groups connected via a disulfanediyldisulfonyl linkage This compound is notable for its unique structural features, which include aromatic rings and sulfur-containing functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Disulfanediyldisulfonyl)bis(6-methylaniline) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 6-methylaniline: This can be achieved through the nitration of toluene followed by reduction to yield 6-methylaniline.
Disulfanediyldisulfonyl Linkage Formation: The 6-methylaniline is then reacted with sulfur-containing reagents to form the disulfanediyldisulfonyl linkage. This step often involves the use of reagents such as sulfur dichloride or disulfur dichloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Disulfanediyldisulfonyl)bis(6-methylaniline) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
3,3’-(Disulfanediyldisulfonyl)bis(6-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the disulfanediyldisulfonyl linkage, yielding thiol or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted aromatic compounds.
科学研究应用
3,3’-(Disulfanediyldisulfonyl)bis(6-methylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s sulfur-containing groups make it useful in studying redox biology and enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3,3’-(Disulfanediyldisulfonyl)bis(6-methylaniline) involves its interaction with molecular targets through its sulfur-containing functional groups. These groups can participate in redox reactions, forming disulfide bonds with thiol-containing proteins and enzymes. This interaction can modulate the activity of these biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
3,3’-Disulfanediyldiphenol: Similar structure but with hydroxyl groups instead of amine groups.
3,3’-Dithiodiphenyl disulfide: Contains disulfide linkage but lacks the sulfonyl groups.
Uniqueness
3,3’-(Disulfanediyldisulfonyl)bis(6-methylaniline) is unique due to its combination of disulfanediyldisulfonyl linkage and 6-methylaniline groups
属性
CAS 编号 |
90970-22-2 |
|---|---|
分子式 |
C14H16N2O4S4 |
分子量 |
404.6 g/mol |
IUPAC 名称 |
5-[(3-amino-4-methylphenyl)sulfonyldisulfanyl]sulfonyl-2-methylaniline |
InChI |
InChI=1S/C14H16N2O4S4/c1-9-3-5-11(7-13(9)15)23(17,18)21-22-24(19,20)12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |
InChI 键 |
ZDHGNRBWVSCQPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)SSS(=O)(=O)C2=CC(=C(C=C2)C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







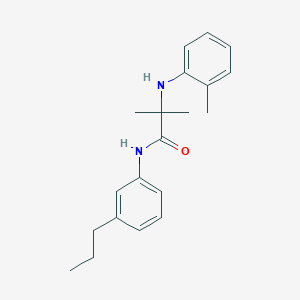
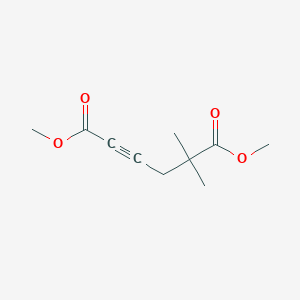
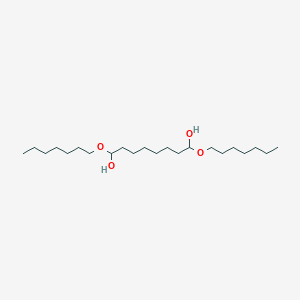
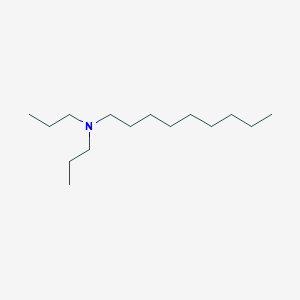

![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
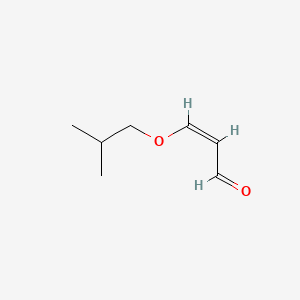
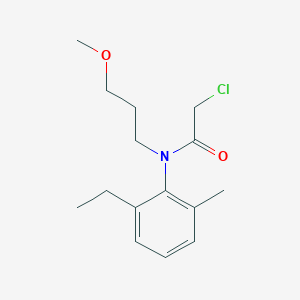
![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
